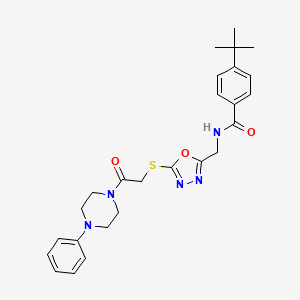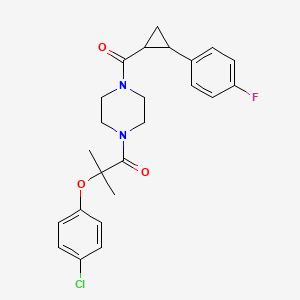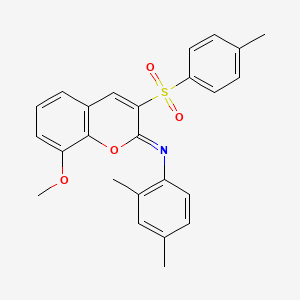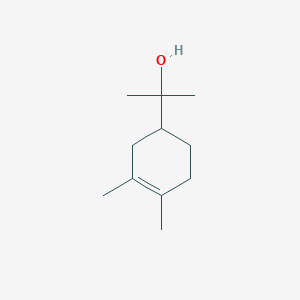![molecular formula C26H26N6O2 B2542887 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-mesitylacetamide CAS No. 1206988-82-0](/img/no-structure.png)
2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-mesitylacetamide consists of a pyrazolone core with a mesityl group attached. The arrangement of atoms and bonds determines its properties and reactivity .
Physical And Chemical Properties Analysis
- Spectral Data :
Scientific Research Applications
Synthesis and Antibacterial Activity
2-(9-(3,4-Dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-mesitylacetamide, due to its complex structure, may be related to compounds involved in the synthesis of various derivatives with potential antimicrobial properties. Compounds synthesized from similar structures have shown significant antimicrobial activity against various bacterial strains, such as E. coli and S. aureus, indicating their potential application in developing new antibacterial agents (Hassan, 2013).
Anticancer Activity
Similar compounds have been synthesized and evaluated for their anticancer activities, suggesting that 2-(9-(3,4-Dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-mesitylacetamide could be explored for potential anticancer applications. These compounds have shown promising results against various cancer cell lines, highlighting the importance of such molecules in the development of novel anticancer therapies (Riyadh, Kheder, & Asiry, 2013).
Anti-inflammatory Evaluation
Research into compounds with similar structural features has also revealed potential anti-inflammatory properties, which could make 2-(9-(3,4-Dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-mesitylacetamide a candidate for the development of new anti-inflammatory drugs. These studies have identified compounds that exhibit significant anti-inflammatory activity, comparable to known anti-inflammatory drugs such as indomethacin, suggesting their potential therapeutic applications (Abd Alla, Hegab, Abo Taleb, Hasabelnaby, & Goudah, 2010).
Fungicidal Activity
The chemical scaffold of 2-(9-(3,4-Dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-mesitylacetamide may also lend itself to the development of fungicidal agents. Analogous compounds have been synthesized and found to possess fungicidal activities, indicating the potential for such structures to be used in creating new fungicides to combat fungal infections (El-Telbani, Swellem, & Nawwar, 2007).
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one intermediate, followed by its reaction with 3,4-dimethylphenylhydrazine and N-mesitylacetamide.", "Starting Materials": [ "2-chloro-3-nitropyrazolo[1,5-a][1,2,4]triazine", "3,4-dimethylphenylhydrazine", "N-mesitylacetamide", "Sodium hydride", "Dimethylformamide", "Ethyl acetate", "Methanol" ], "Reaction": [ "The 2-chloro-3-nitropyrazolo[1,5-a][1,2,4]triazine is reacted with sodium hydride in dimethylformamide to form the corresponding anion.", "The anion is then reacted with ethyl acetate to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one intermediate.", "The intermediate is then reacted with 3,4-dimethylphenylhydrazine and N-mesitylacetamide in methanol to form the final compound, 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-mesitylacetamide." ] } | |
CAS RN |
1206988-82-0 |
Molecular Formula |
C26H26N6O2 |
Molecular Weight |
454.534 |
IUPAC Name |
2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C26H26N6O2/c1-15-10-18(4)24(19(5)11-15)27-23(33)14-32-26(34)30-8-9-31-22(25(30)29-32)13-21(28-31)20-7-6-16(2)17(3)12-20/h6-13H,14H2,1-5H3,(H,27,33) |
InChI Key |
YIQAUCSUWSRGJO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=C(C=C(C=C5C)C)C)C3=C2)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-chlorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2542806.png)
![6-chloro-N-{[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2542807.png)

![2-(2-Fluorophenoxy)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2542809.png)


![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-fluoro-6-methylpyridin-2-yl)methanone](/img/structure/B2542814.png)
![2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2542815.png)


![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2542819.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide](/img/structure/B2542824.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide](/img/structure/B2542826.png)